molecular formula C15H10Cl2N4O2 B5774024 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid CAS No. 694501-35-4

4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B5774024
CAS No.: 694501-35-4
M. Wt: 349.2 g/mol
InChI Key: OHDBXNWMBVFRHX-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is an organic compound with the molecular formula C15H10Cl2N4O2 This compound is characterized by the presence of a tetrazole ring and a dichlorobenzyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate undergoes a cyclization reaction to form the tetrazole ring, resulting in 2-(2,4-dichlorobenzyl)-2H-tetrazole. Finally, this compound is coupled with benzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: A simpler compound with similar structural features but lacking the tetrazole ring.

    2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of the target compound.

    Tetrazole derivatives: Other compounds containing the tetrazole ring but with different substituents.

Uniqueness

4-[2-(2,4-Dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid is unique due to the combination of the dichlorobenzyl group and the tetrazole ring attached to a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

4-[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c16-12-6-5-11(13(17)7-12)8-21-19-14(18-20-21)9-1-3-10(4-2-9)15(22)23/h1-7H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDBXNWMBVFRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174011
Record name 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694501-35-4
Record name 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694501-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[(2,4-Dichlorophenyl)methyl]-2H-tetrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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